molecular formula C12H8F3N5 B2958034 N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021219-52-2

N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2958034
CAS No.: 1021219-52-2
M. Wt: 279.226
InChI Key: SUZRTMGAMLZHFJ-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Molecular Formula: C12H8F3N5O) is a high-purity chemical compound supplied for research purposes. This molecule is built on a 1H-pyrazolo[3,4-d]pyrimidine core , a privileged scaffold in medicinal chemistry known for its structural similarity to purine bases, which allows it to interact with a variety of enzymatic targets . The structure features a 4-(trifluoromethoxy)phenyl group, a common moiety used in drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity . Compounds based on the pyrazolo[3,4-d]pyrimidine structure have been widely investigated and reported in scientific literature to exhibit a broad spectrum of biological activities, including potential antiviral, anticancer, and anti-inflammatory properties . For instance, closely related analogs have been identified as inhibitors of specific biological targets, such as MAPK14 (p38 MAPK), which is a key protein in cellular signaling pathways . This makes such compounds valuable pharmacological tools for probing disease mechanisms and for use in hit-to-lead optimization campaigns in drug discovery. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a reference standard in biochemical and cellular assays. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5/c13-12(14,15)7-1-3-8(4-2-7)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZRTMGAMLZHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method involves the reduction of trifluoromethylbenzaldehyde using sodium borohydride to obtain the corresponding alcohol, followed by amination to introduce the amine group . The pyrazolo[3,4-d]pyrimidine scaffold is then constructed through cyclization reactions involving appropriate precursors and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (-CF₃) : Enhances binding to hydrophobic kinase pockets and improves metabolic stability compared to methyl or methoxy groups .
  • Bulkier Substituents (e.g., ethoxynaphthalene in 17g): Increase target specificity but may reduce solubility .
  • Polar Groups (e.g., morpholine in ): Improve aqueous solubility but may lower cell permeability.

Table 2. Representative Yields :

Compound Yield (%) Key Step Reference
Target Compound 48 Alkylation with 4-CF₃-benzyl bromide
4-(3-Phenyl-pyrazolo)thienopyrimidine 82 Vilsmeier–Haack cyclization
Example 28 (Chromen-4-one derivative) 18 Cs₂CO₃-mediated coupling

Kinase Inhibition :

  • 13an : Inhibits Src (IC₅₀ = 3 nM) and KDR (IC₅₀ = 32 nM) via ethynyl and trifluoromethyl groups enhancing hydrophobic interactions .
  • 17g : Targets PfCDPK4 (IC₅₀ < 100 nM) due to ethoxynaphthalene’s π-π stacking with kinase ATP-binding pockets .
  • Morpholinoethyl Derivative: Moderate kinase inhibition due to polar morpholine limiting membrane penetration .

Anticancer Activity :

  • 13an : Reduces TNBC tumor growth by 80% in murine models via dual Src/KDR inhibition .
  • Target Compound : Predicted activity against kinases like Bcr-Abl based on structural analogy to imatinib derivatives .

Physicochemical Properties

Table 3. Comparative Physical Properties :

Compound Molecular Weight Melting Point (°C) Solubility (LogP) Reference
Target Compound 349.3 N/A ~3.5 (estimated)
3-(Phenoxymethyl)-4-CF₃-benzyl derivative 422.4 208 4.1
Example 41 (Chromen-4-one derivative) 489.9 102–105 2.8
Morpholinoethyl Derivative 324.4 N/A 1.9
  • Trifluoromethyl Group: Increases LogP (lipophilicity) by ~0.5–1.0 units compared to non-fluorinated analogs .
  • Lower Melting Points in chromen-4-one derivatives suggest reduced crystallinity due to bulky substituents .

Biological Activity

N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to summarize the compound's biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

  • Molecular Formula : C15H10F3N3
  • Molecular Weight : 289.26 g/mol
  • CAS Number : 396129-66-1

The compound features a trifluoromethyl group attached to a phenyl ring, which plays a crucial role in its biological activity by enhancing lipophilicity and potentially influencing receptor interactions.

Anticancer Activity

Recent studies have demonstrated that compounds from the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit various cancer cell lines effectively.

  • Target Inhibition :
    • Compounds similar to this compound have been tested against key targets such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and Topoisomerase II. Inhibitory concentrations (IC50) ranged from 0.3 to 24 µM, indicating potent activity against these targets .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds bind effectively to the active sites of their targets, leading to apoptosis in cancer cells. For example, one study noted that a related compound significantly inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A study focusing on derivatives of trifluoromethyl phenyl pyrazoles reported significant antibacterial activity against Gram-positive bacteria.

  • Efficacy :
    • The tested derivatives exhibited low toxicity to human cultured cells while demonstrating potent growth inhibition of various bacterial strains, with MIC values as low as 0.78 µg/ml for some bromo-substituted compounds .
  • Structure-Activity Relationship (SAR) :
    • The presence of halogen substituents (like trifluoromethyl) was found to enhance antimicrobial activity significantly, suggesting that hydrophobic interactions are crucial for efficacy .

Data Summary

Activity TypeTarget/PathwayIC50 RangeObservations
AnticancerEGFR0.3 - 24 µMInduces apoptosis and inhibits tumor growth
VEGFRDual inhibition observed
Topoisomerase IISignificant selectivity indices noted
AntimicrobialGram-positive bacteria0.78 - 3.12 µg/mlLow toxicity to human cells

Case Studies

  • Anticancer Study :
    • A specific analog of the compound was tested in vitro against MCF-7 cells and demonstrated significant inhibition of cell migration and induction of DNA fragmentation, highlighting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Testing :
    • In a comprehensive screening of new pyrazole derivatives, several compounds were synthesized and evaluated for their antibacterial properties, with notable success against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for preparing N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • N-Alkylation : Reacting the pyrazolo[3,4-d]pyrimidin-4-amine core with alkyl/aryl halides in solvents like DMF or acetonitrile, using NaH as a base (e.g., synthesis of 3-(phenoxymethyl) derivatives) .
  • Suzuki Coupling : Used to introduce aryl groups (e.g., naphthalene derivatives) via palladium-catalyzed cross-coupling .
  • Amidation/Thioureation : Reacting intermediates with isocyanates or benzoyl chlorides to form urea/thiourea or ester derivatives .
    Key Characterization: IR, 1H^1H NMR, and HPLC for purity (>95%) are standard .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF3_3 group enhances:

  • Lipophilicity : Improves membrane permeability, critical for CNS penetration .
  • Metabolic Stability : Reduces oxidative degradation due to fluorine’s electronegativity .
  • Binding Affinity : Polar interactions with hydrophobic kinase pockets (e.g., Src, KDR) .
    Experimental Validation: LogP measurements and X-ray crystallography of kinase complexes confirm these effects .

Q. What in vitro assays are used to evaluate its biological activity?

  • Kinase Inhibition : IC50_{50} determination via radiometric or fluorescence-based assays (e.g., Src inhibition at 0.003 μM) .
  • Cell Viability : MTT assays in cancer cell lines (e.g., TNBC models) .
  • Selectivity Profiling : Broad kinase panels to assess off-target effects .

Advanced Research Questions

Q. How do structural modifications at the pyrazolo[3,4-d]pyrimidine core impact kinase selectivity?

  • Position 1 Substitutions : Bulky groups (e.g., trans-4-hydroxycyclohexyl) enhance Src selectivity by steric hindrance against off-target kinases .
  • Position 3 Modifications : Arylalkynyl groups (e.g., phenylethynyl) improve binding to MAPK pathway kinases (e.g., KDR, IC50_{50} = 0.032 μM) .
  • N-Methylation : Reduces metabolic clearance, improving pharmacokinetic profiles (t1/2_{1/2} > 6 h in rodents) .
    Data Contradiction: While CF3_3 boosts potency, over-substitution at Position 1 can reduce solubility, necessitating trade-offs .

Q. What strategies address toxicity concerns in preclinical development?

  • Prodrug Design : Masking amine groups with hydrolyzable moieties (e.g., Boc-protected intermediates) reduces acute toxicity .
  • CNS Penetration Optimization : Introducing polar groups (e.g., piperidinylmethyl) balances blood-brain barrier permeability and systemic exposure .
  • Metabolite Identification : LC-MS/MS profiling identifies toxic metabolites (e.g., reactive quinones), guiding structural refinements .

Q. How is in vivo efficacy validated in disease models?

  • Xenograft Models : Dose-dependent tumor growth inhibition in TNBC xenografts (e.g., 50 mg/kg, oral, 3x/week) .
  • Pharmacodynamic Markers : Phosphorylation assays (e.g., p-Src reduction) confirm target engagement .
  • Toxicokinetics : Monitoring liver enzymes and body weight changes to establish safety margins .

Methodological Recommendations

  • Synthetic Challenges : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of intermediates .
  • Data Interpretation : Cross-validate kinase assay results with orthogonal methods (e.g., SPR vs. enzymatic assays) to rule out false positives .

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